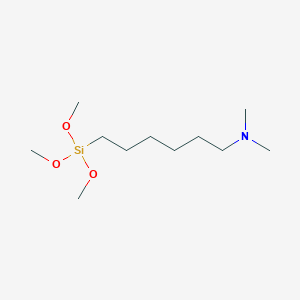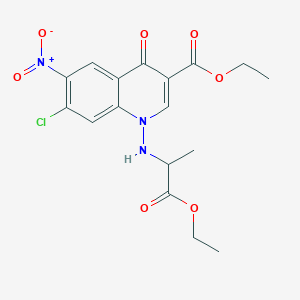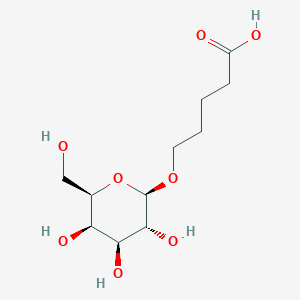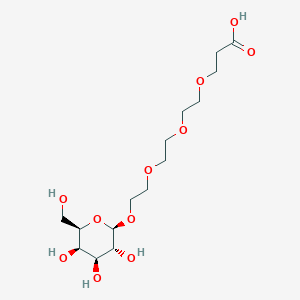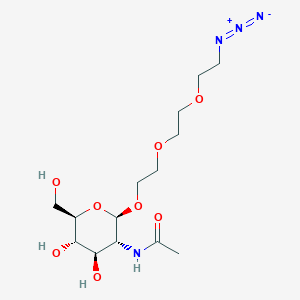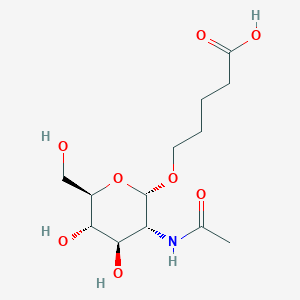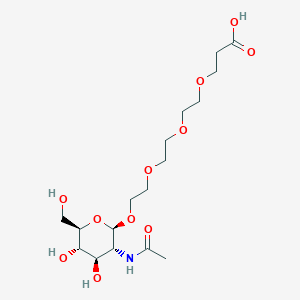
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid is a complex organic compound with the molecular formula C17H31NO11. It is characterized by the presence of multiple glycosidic linkages and an acetamido group, making it a significant molecule in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid typically involves the glycosylation of 2-acetamido-2-deoxy-beta-D-glucopyranose with ethylene glycol derivatives. The reaction is often catalyzed by acid catalysts such as trifluoromethanesulfonic acid. The process involves multiple steps, including protection and deprotection of hydroxyl groups, to ensure the selective formation of the desired glycosidic bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the glycosidic oxygen atoms, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, thiols, amines.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various glycosides.
Scientific Research Applications
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in studying glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes facilitate the transfer and hydrolysis of glycosidic bonds, respectively. The compound’s acetamido group enhances its binding affinity to these enzymes, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-beta-D-glucopyranose: A simpler analog lacking the ethoxyethoxypropionic acid moiety.
N-Acetylglucosamine: A monosaccharide derivative with similar structural features but different functional groups.
Uniqueness
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid is unique due to its extended glycosidic linkages and the presence of an acetamido group, which confer specific biochemical properties and reactivity. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance compared to similar compounds .
Properties
IUPAC Name |
3-[2-[2-[2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO11/c1-11(20)18-14-16(24)15(23)12(10-19)29-17(14)28-9-8-27-7-6-26-5-4-25-3-2-13(21)22/h12,14-17,19,23-24H,2-10H2,1H3,(H,18,20)(H,21,22)/t12-,14-,15-,16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTIOJRWZLATDQ-LMHBHQSJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)
